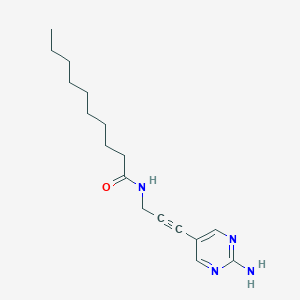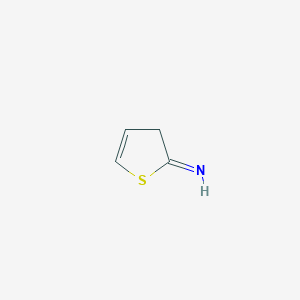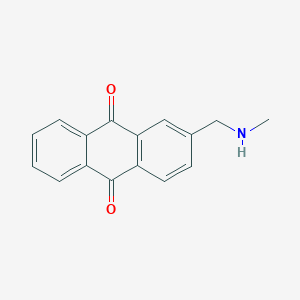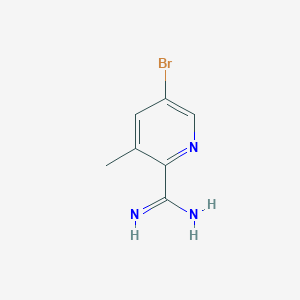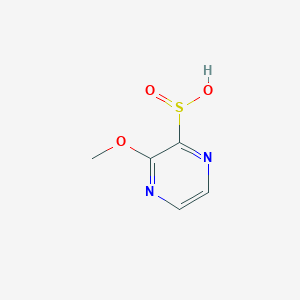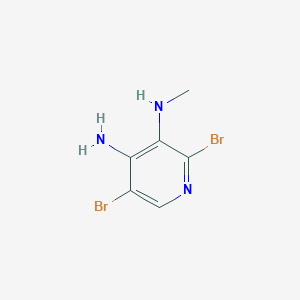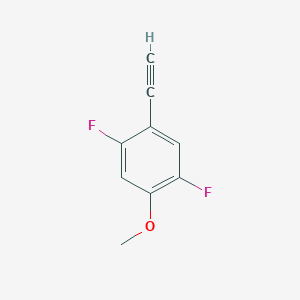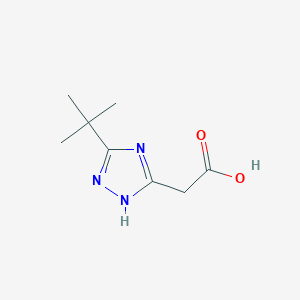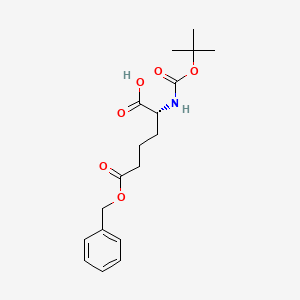![molecular formula C7H5N3O2S2 B12961312 2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid](/img/structure/B12961312.png)
2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reactants: Thiazolo[5,4-d]pyrimidine derivative, chloroacetic acid
Conditions: Basic medium (e.g., NaOH), reflux
Product: 2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with a suitable aldehyde or ketone to form the thiazolo[5,4-d]pyrimidine ring system. This intermediate is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety.
-
Cyclization Reaction
Reactants: 2-aminothiazole, aldehyde/ketone
Conditions: Acidic or basic medium, heating
Product: Thiazolo[5,4-d]pyrimidine derivative
Análisis De Reacciones Químicas
Types of Reactions
2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid can undergo various chemical reactions, including:
-
Oxidation: : The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Conditions: Mild to moderate temperatures
-
Reduction: : The compound can be reduced to modify the thiazole ring or the pyrimidine ring.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents, low temperatures
-
Substitution: : The acetic acid moiety can participate in nucleophilic substitution reactions.
Reagents: Alkyl halides, acyl chlorides
Conditions: Basic or acidic medium, room temperature to reflux
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the acetic acid moiety.
Aplicaciones Científicas De Investigación
2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which 2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer research, it may act by interfering with DNA replication or inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid can be compared with other thiazolo[5,4-d]pyrimidine derivatives:
2-(Thiazolo[5,4-d]pyrimidin-7-yl)ethanol: Similar structure but with an ethanol moiety instead of acetic acid. It may exhibit different solubility and reactivity.
2-(Thiazolo[5,4-d]pyrimidin-7-yl)acetonitrile: Contains a nitrile group, which can alter its chemical properties and biological activity.
2-(Thiazolo[5,4-d]pyrimidin-7-yl)propanoic acid: A propanoic acid derivative that may have different pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of the thiazolo[5,4-d]pyrimidine core with the acetic acid moiety, which can influence its biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C7H5N3O2S2 |
|---|---|
Peso molecular |
227.3 g/mol |
Nombre IUPAC |
2-([1,3]thiazolo[5,4-d]pyrimidin-7-ylsulfanyl)acetic acid |
InChI |
InChI=1S/C7H5N3O2S2/c11-4(12)1-13-6-5-7(9-2-8-6)14-3-10-5/h2-3H,1H2,(H,11,12) |
Clave InChI |
CRKBZWFAZHSMOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(C(=N1)SCC(=O)O)N=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


